molecular formula C4H2BrNaO2S2 B3228655 5-Bromo-2-thiophenesulfinic acid, sodium salt CAS No. 126715-04-6

5-Bromo-2-thiophenesulfinic acid, sodium salt

Cat. No.: B3228655
CAS No.: 126715-04-6
M. Wt: 249.1 g/mol
InChI Key: IEVOQJORLJHRHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a structural alert in medicinal chemistry. nih.gov Its derivatives are foundational scaffolds in numerous areas of chemical science. nih.gov The similarity of thiophene to benzene (B151609) in terms of aromaticity and reactivity allows it to act as a bioisostere, substituting for phenyl rings in biologically active molecules to modify their physicochemical properties, such as solubility and metabolism. nih.gov This strategy has led to the incorporation of the thiophene nucleus into a multitude of U.S. FDA-approved drugs, spanning therapeutic areas that include antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.gov

Beyond pharmaceuticals, thiophene derivatives are integral to materials science. Their electron-rich nature makes them excellent components for organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). The ability to form extended π-conjugated systems through polymerization or oligomerization of functionalized thiophenes is central to the development of advanced electronic materials. The inherent stability of the thiophene ring, coupled with its propensity for facile functionalization at the 2- and 5-positions, provides chemists with a robust platform for creating complex molecular architectures.

Role of Sulfinic Acids as Versatile Synthons and Intermediates in Organic Transformations

Sulfinic acids (RSO₂H) and their corresponding salts, sulfinates (RSO₂⁻), are highly valuable and versatile intermediates in organic synthesis. rsc.orgresearchgate.net They serve as powerful building blocks for the construction of a wide array of organosulfur compounds, which are themselves significant in pharmaceutical and materials chemistry. rsc.org Sulfinate salts are functionally adaptable, capable of acting as both nucleophilic and electrophilic partners in various reactions. concordia.ca

One of the most prominent applications of sulfinates is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where they can serve as effective coupling partners to form carbon-sulfur or carbon-carbon bonds. concordia.canih.gov They are also well-established precursors to sulfonyl radicals (RSO₂•) under oxidative conditions. These radicals can participate in a host of addition and cyclization reactions, enabling the formation of sulfones, a key functional group in many pharmaceutical compounds. nih.gov The utility of sulfinates extends to their role as nucleophiles in the synthesis of sulfonamides and thiosulfonates, further highlighting their importance as multifaceted synthetic tools. rsc.org

Historical Context and Evolution of Research in Halogenated Thiophene-Sulfur Compounds

The history of thiophene chemistry began in 1882 with its discovery by Viktor Meyer, who identified it as an impurity in benzene derived from coal tar. nih.govwikipedia.orgchemeurope.comwikipedia.org Meyer noted that crude benzene reacted with isatin (B1672199) and sulfuric acid to produce a blue dye, a reaction that failed with purified benzene. wikipedia.orgchemicalbook.com This observation led to the isolation and characterization of thiophene, opening a new field of heterocyclic chemistry. wikipedia.org

Early research quickly established that the thiophene ring is highly susceptible to electrophilic aromatic substitution, reacting much more readily than benzene. nih.govstackexchange.com This high reactivity is particularly pronounced in halogenation and sulfonation reactions. wikipedia.orgstackexchange.comiust.ac.ir Halogenation of thiophene can proceed rapidly even at low temperatures, leading preferentially to substitution at the 2- and subsequently the 5-position. wikipedia.orgiust.ac.ir This reactivity allows for the controlled synthesis of mono- and di-halogenated thiophenes, which became crucial intermediates for further functionalization. iust.ac.ir

Similarly, the sulfonation of thiophene is significantly faster than that of benzene, a property historically exploited for the purification of benzene. wikipedia.orgstackexchange.com The introduction of sulfur-based functional groups, such as sulfonic acids, provided another avenue for modifying the thiophene core. The subsequent development of methods to convert these sulfonic acids or related sulfonyl chlorides into other sulfur-containing moieties, like sulfonamides and sulfinic acids, expanded the synthetic toolkit. The combination of these two foundational reactions—halogenation and the introduction of sulfur functional groups—paved the way for the synthesis of bifunctional compounds like 5-Bromo-2-thiophenesulfinic acid, sodium salt, creating synthons with two distinct reactive sites for orthogonal chemical transformations.

Research Rationale and Scope for Investigating this compound

The rationale for investigating this compound stems directly from the convergence of the valuable properties of its constituent parts. The compound features a thiophene core, a scaffold of proven significance in medicinal and materials chemistry. This core is functionalized with two distinct and synthetically valuable groups: a bromine atom and a sodium sulfinate moiety.

The bromine atom at the 5-position serves as a classic handle for a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the elaboration of the thiophene structure to build more complex molecules.

Simultaneously, the sodium sulfinate group at the 2-position is a versatile functional group. It can be used as a nucleophile to create sulfones, which are prevalent in pharmacologically active compounds. Alternatively, it can be oxidized to generate a sulfonyl radical for addition reactions or participate in desulfinative coupling reactions.

The strategic placement of these two groups on the thiophene ring creates a powerful bifunctional building block. The distinct reactivity of the bromo and sulfinate groups offers the potential for selective, stepwise functionalization. This allows for the controlled and efficient synthesis of complex, highly substituted thiophene derivatives that would be difficult to access through other routes. The scope of research for this compound is therefore broad, focusing on its application as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced organic materials.

Data Tables

Table 1: Physicochemical Properties of Thiophene

Property Value
Chemical Formula C₄H₄S
Molar Mass 84.14 g/mol
Appearance Colorless liquid
Density 1.051 g/mL
Melting Point -38 °C

| Boiling Point | 84 °C |

Data sourced from Wikipedia. wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-bromothiophene-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOQJORLJHRHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNaO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2 Thiophenesulfinic Acid, Sodium Salt

Strategies for the Direct Synthesis of the Compound

The direct synthesis of 5-Bromo-2-thiophenesulfinic acid, sodium salt involves a multi-step process that requires careful management of reaction conditions to achieve high purity and yield. Key stages include the regioselective halogenation of a thiophene (B33073) precursor, the formation of the sulfinic acid moiety, and the final salt formation and purification.

Regioselective Bromination of Thiophene-2-sulfinic Acid Precursors

Achieving the desired 5-bromo substitution pattern on a thiophene ring already bearing a substituent at the 2-position is a critical challenge in the synthesis of the target compound. The directing effect of the existing group and the inherent reactivity of the thiophene ring govern the outcome of electrophilic bromination.

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. The presence of an electron-withdrawing group, such as a sulfonic or sulfinic acid precursor at the 2-position, deactivates the ring towards electrophilic attack. This deactivation, however, also directs incoming electrophiles to the 5-position, which is the most nucleophilic site in 2-substituted thiophenes. A kinetic study on the bromination of thiophene-2-sulfonic acid using molecular bromine in an aqueous medium revealed a specific reaction rate of 106.0 M⁻¹s⁻¹ at 24.5°C. isca.me This is significantly slower than the bromination of unsubstituted thiophene (526.5 M⁻¹s⁻¹ under identical conditions), quantitatively demonstrating the deactivating effect of the sulfonic acid group. isca.me Despite the reduced reactivity, the presence of the sulfonic acid group effectively directs the bromination to the desired position, hampering the electrophilic attack at other positions. isca.me

Various brominating agents can be employed, with the choice depending on the specific substrate and desired reactivity. Common reagents include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The reaction conditions, such as solvent and temperature, can be optimized to control the degree of bromination and prevent side reactions. google.comgoogle.com For instance, solvent-free continuous bromination of thiophene in a microreactor has been shown to yield 2,5-dibromothiophene (B18171) with high selectivity and yields up to 86% in under a second, showcasing a significant improvement over traditional batch processing. eurekaselect.com While this applies to the parent thiophene, the principles of controlled stoichiometry and rapid mixing are relevant for achieving selective monobromination of substituted thiophenes.

Table 1: Kinetic Data for Bromination of Thiophene Derivatives

Compound Velocity Constant (M⁻¹s⁻¹) Key Finding
Thiophene 526.5 High reactivity towards electrophilic bromination. isca.me

Approaches to the Formation of the Thiophenesulfinic Acid Moiety

The introduction of the sulfinic acid group onto the thiophene ring is a pivotal step. One of the most common and established methods for preparing sulfinic acids is the reduction of the corresponding sulfonyl chlorides. rsc.org This can be achieved using reducing agents like sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous medium. rsc.org

An alternative modern approach involves the use of sulfur dioxide surrogates. For example, aryl bromides can be converted into Grignard or organolithium reagents, which are then trapped with a sulfur dioxide equivalent like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.org This method provides a direct route to the corresponding sulfinate salts after an aqueous workup. rsc.org

Table 2: Common Synthetic Routes to Sulfinic Acids/Sulfinates

Precursor Reagents Product Reference
Sulfonyl Chloride Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate Sulfinic Acid rsc.org
Aryl Halide Mg or n-BuLi, then DABSO (SO₂ surrogate) Sulfinate Salt rsc.org

Salt Formation and Purification Techniques for High-Purity Chemical Entities

The final step in the synthesis is the conversion of the sulfinic acid to its sodium salt and its subsequent purification. Sulfinic acids are less stable and less acidic than their sulfonic acid counterparts. lookchem.com They can be converted to their sodium salts by neutralization with a suitable sodium base, such as sodium hydroxide (B78521) or sodium carbonate.

Purification of the resulting sodium salt is crucial for obtaining a high-purity chemical entity. A common impurity in sulfinic acid preparations is the corresponding sulfonic acid, which can form via over-oxidation. lookchem.com Purification can be achieved by leveraging the differential solubility of the acid and its salt. One method involves dissolving the crude product in an alkaline solution and performing a solvent extraction to remove neutral impurities like unreacted sulfonyl chloride. lookchem.com Upon careful acidification of the aqueous solution, the less soluble sulfinic acid crystallizes out, leaving the more soluble sulfonic acid in the solution. lookchem.com

Recrystallization is another powerful purification technique. For sodium sulfinates, recrystallization from a suitable solvent system, such as ethanol-water mixtures, can effectively remove impurities and yield the product in a pure, crystalline form. rsc.org For aryl sulfonic acids and their salts, methods like ion-exchange chromatography and preferential dissolution of impurities into an aqueous phase have also been developed to reduce levels of inorganic and structurally related organic impurities. google.com

Novel Approaches to Halogenated Thiophene and Sulfinic Acid Synthesis

Recent advances in catalysis have opened new avenues for the synthesis of functionalized heterocycles and organosulfur compounds. Transition-metal catalysis and photoredox catalysis offer milder, more efficient, and often more selective routes to these valuable molecules.

Transition-Metal-Catalyzed Methodologies for Thiophene Functionalization

Transition-metal catalysis has become an indispensable tool for the direct functionalization of C-H bonds in heteroaromatic compounds, including thiophenes. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds on the thiophene ring. nih.gov More advanced methods focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.govnih.gov

For instance, palladium and rhodium catalysts have been employed for the direct arylation, olefination, and alkylation of thiophenes. nih.govnih.gov In these reactions, a directing group on the thiophene substrate can coordinate to the metal center, guiding the C-H activation to a specific position. nih.gov While often used for C-C bond formation, these strategies can be adapted for halogenation or for the introduction of sulfur-containing functionalities. The ability of transition metals to coordinate with the internal sulfur atom of a thioether can be exploited to direct remote C-H bond functionalization, enabling the construction of novel thiophene derivatives. nih.gov

Table 3: Examples of Transition-Metal-Catalyzed Thiophene Functionalization

Catalyst System Reaction Type Key Feature
Pd(OAc)₂ / Ligand Direct Arylation Enables C-H functionalization, avoiding pre-halogenated thiophenes. nih.gov
Rh(III) complexes C-H/C-H Cross-Coupling Utilizes a directing group for regioselective C-H activation. nih.gov

Photoredox Catalysis in the Synthesis of Sulfinic Acid Derivatives

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling reactions under mild conditions that are often difficult to achieve with traditional methods. nih.govdomainex.co.uk This approach is particularly valuable for the synthesis of sulfinates, which are important intermediates but can be challenging to prepare due to their susceptibility to oxidation. nih.govdomainex.co.uk

Recent methodologies have disclosed photocatalytic strategies for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates. nih.gov These transformations are designed to be photoredox-neutral, which minimizes competing oxidation of the desired sulfinate product. nih.gov Another innovative approach combines photoredox catalysis with nickel catalysis for the cross-coupling of sodium or lithium sulfinates with aryl iodides at room temperature, providing a versatile route to aryl sulfones. acs.org

Furthermore, decatungstate photocatalysis allows for the direct conversion of strong, aliphatic C(sp³)-H bonds into the corresponding alkyl sulfinic acids, showcasing the power of this technology for functionalizing unactivated C-H bonds. organic-chemistry.org These methods highlight the potential of photoredox catalysis to provide novel and efficient pathways for accessing sulfinic acid derivatives, which could be applied to the synthesis of complex heteroaromatic structures like 5-Bromo-2-thiophenesulfinic acid. nih.govorganic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound, and its precursors is an area of growing importance. Traditional methods for the synthesis of thiophene derivatives often involve harsh reagents and solvents. However, recent research has focused on developing more environmentally benign alternatives.

One notable green approach involves the use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" for the synthesis of chlorinated benzo[b]selenophenes in an environmentally friendly solvent like ethanol (B145695). rsc.org This methodology has been successfully extended to the synthesis of various halogenated heterocycles, including chloro-, bromo-, and iodo-thiophenes, under mild reaction conditions with high product yields. rsc.org Such approaches, which utilize simple starting materials, non-toxic inorganic reagents, and eco-friendly solvents, significantly reduce the environmental impact compared to conventional methods. rsc.org

The principles of green chemistry can be applied to the synthesis of halogenated thiophenes through electrophilic cyclization reactions. For instance, starting from appropriate alkynes, the use of a sodium halide in ethanol with a copper(II) sulfate (B86663) pentahydrate catalyst can lead to the formation of halogenated thiophene derivatives in high yields. nih.gov This method avoids the use of harsh solvents and cyclizing agents, aligning with the goals of sustainable chemistry. nih.gov

Further research into green methodologies for thiophene synthesis includes solvent-free approaches and the use of deep eutectic solvents as greener alternatives to traditional ionic liquids. organic-chemistry.org While not yet specifically detailed for this compound, these general principles provide a framework for designing more sustainable synthetic pathways for this compound and its intermediates.

Reactivity and Mechanistic Investigations of 5 Bromo 2 Thiophenesulfinic Acid, Sodium Salt

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The sulfinate anion (RSO₂⁻) is an ambident nucleophile, capable of reacting through either the sulfur or oxygen atoms. researchgate.net This dual reactivity, combined with its ability to engage in radical processes, opens up several mechanistic pathways.

Radical Addition and Coupling Reactions Involving the Sulfinate Anion

Sodium sulfinates, including the 5-bromo-2-thiophene derivative, are excellent precursors to sulfonyl radicals (RSO₂•). researchgate.net These radicals can be generated under various conditions, such as oxidative promotion (e.g., using copper salts) or photoredox catalysis. researchgate.net Once formed, the sulfonyl radical is a key intermediate in a variety of addition and coupling reactions.

The general mechanism involves the single-electron oxidation of the sulfinate anion to a sulfonyl radical. This electrophilic radical can then add to unsaturated systems like alkenes and alkynes. researchgate.nettandfonline.com For instance, the radical-induced selenosulfonation of olefins proceeds via the addition of a sulfonyl radical to the double bond, followed by trapping of the resulting carbon-centered radical by a selenium-based radical acceptor like phenyldiselenide. tandfonline.com

A notable transformation is the disproportionate coupling reaction of sodium sulfinates mediated by Lewis acids such as BF₃·OEt₂. This process is proposed to involve the formation of a sulfinyl radical, which then disproportionates into a thiyl radical (RS•) and a sulfonyl radical (RSO₂•). These radicals subsequently couple to form thiosulfonates. acs.org This pathway provides a convenient method for creating both symmetrical and unsymmetrical thiosulfonates under mild conditions. acs.orgnih.gov

Key Radical Reactions Involving Sulfinates

Reaction Type Radical Intermediate Key Reagents/Conditions Product
Sulfonylation-Azidation Sulfonyl radical Copper catalyst, NaN₃ β-Azido sulfone
Selenosulfonation Sulfonyl radical PhSeSePh, Olefin β-Seleno sulfone
Disproportionate Coupling Thiyl & Sulfonyl radicals BF₃·OEt₂ Thiosulfonate

Carbon-Sulfur Bond Fragmentation Pathways and Their Chemical Implications

The carbon-sulfur (C–S) bond in thiophenesulfinates and their derivatives is susceptible to cleavage under certain conditions. The strength of this bond dictates the fragmentation pathway of related coordination complexes. nih.gov While the C(sp²)–S bond in an aryl sulfinate is generally robust, it can be cleaved, particularly when the sulfur atom is involved in further reactions or when the thiophene (B33073) ring is activated.

One pathway for C–S bond cleavage is through oxidative processes. For example, the oxidation of certain dithio-derivatives of 2(5H)-furanone with hydrogen peroxide in acetic acid can lead to the cleavage of a C5–S bond, forming a hydroxy derivative and a sulfonylacetic acid. This highlights how strong oxidants can promote C–S fragmentation as an alternative to simple oxidation at the sulfur center.

Another context for C–S bond cleavage is in desulfurative functionalization reactions. Organosulfur compounds, including sulfonium (B1226848) salts derived from sulfinates, can undergo C–S bond cleavage to form carbon-centered radicals or organometallic species, which can then be trapped by other reagents. nih.gov For instance, the Pummerer reaction involves the conversion of a sulfoxide (B87167) to a thionium (B1214772) ion intermediate, which represents a formal cleavage and re-formation of the C–S bond functionality, enabling α-functionalization of the sulfur compound. nih.gov

Disproportionation Reactions of Sulfinic Acids in Varied Chemical Environments

Sulfinic acids are known to undergo disproportionation, a reaction where the same species is simultaneously oxidized and reduced. In acidic aqueous solutions, arylsulfinic acids can disproportionate to yield a sulfonic acid (the oxidation product) and a thiosulfonate (the reduction and condensation product). oregonstate.edu

The mechanism of this acid-catalyzed reaction involves a series of equilibria. The first step is the protonation of the sulfinic acid, followed by a reaction between the protonated and unprotonated forms to produce a sulfinyl sulfone intermediate (ArS(O)S(O)₂Ar). This intermediate is unstable and rearranges or reacts further to give the final products. oregonstate.edu The rate of disproportionation is influenced by the substituents on the aromatic ring. oregonstate.edu

In a different chemical environment, sodium sulfinates can undergo a Lewis acid-mediated disproportionate coupling to form thiosulfonates, as mentioned previously. acs.org This reaction avoids the formation of sulfonic acid and provides a direct route to S-S(O)₂ bond formation. acs.org

Role as a Sulfonylating Agent and Precursor in Organic Transformations

5-Bromo-2-thiophenesulfinic acid, sodium salt is a versatile building block for introducing the 5-bromo-2-thiophenesulfonyl group into organic molecules. This moiety is of interest in medicinal chemistry and materials science. The sulfinate acts as a potent nucleophile through its sulfur atom, enabling the formation of sulfones and sulfinate esters. rsc.org

Formation of Sulfones and Sulfinate Esters

The most common application of sodium sulfinates is in the synthesis of sulfones via S-alkylation or S-arylation. The sulfinate anion readily displaces leaving groups from alkyl halides, α-haloketones, and activated aryl halides (via SₙAr reaction) to form the corresponding sulfones. researchgate.netnih.gov Transition metal catalysis, particularly with copper or palladium, has significantly expanded the scope of this reaction to include less reactive aryl halides and bromides. nih.gov Notably, halo- and nitro-substituted thiophene derivatives have been successfully sulfonylated with various aryl and alkyl sulfinates, demonstrating the applicability of these methods to substrates similar to the title compound. nih.gov

Representative Sulfone Synthesis Reactions

Electrophile Catalyst/Conditions Product Type
Alkyl Halide (R-X) Base (e.g., NaH) Alkyl Aryl Sulfone
Activated Aryl Halide DMSO, 110 °C Diaryl Sulfone
Aryl Iodide CuI, L-proline Diaryl Sulfone

Sulfinate esters can be synthesized from sodium sulfinates by reaction with electrophiles at the oxygen atom. While alkylation typically occurs at sulfur, O-sulfonylation can be achieved by reacting the sodium salt with phenols or alcohols in the presence of hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA). nih.gov Alternatively, reaction with sulfinyl chlorides provides another route to sulfinate esters. researchgate.net These esters are themselves valuable intermediates in organic synthesis. nih.govalnoor.edu.iq

Reactions with Unsaturated Systems (Alkenes, Alkynes, Allenes)

Sodium 5-bromo-2-thiophenesulfinate can add across carbon-carbon multiple bonds to create functionalized sulfones. These reactions can proceed through either nucleophilic (Michael addition) or radical pathways.

With activated alkenes, such as α,β-unsaturated carbonyl compounds, the reaction proceeds as a facile sulfa-Michael addition. This reaction is often promoted by water and can occur at room temperature without a catalyst, providing a green and efficient method for synthesizing β-keto sulfones. acs.orgfigshare.com

The hydrosulfonylation of allenes is a powerful, atom-economical method for synthesizing allylic sulfones. chemrxiv.org A Brønsted acid-mediated addition of sodium sulfinates to N-allenyl derivatives proceeds smoothly in water at room temperature, yielding allylic sulfones with high regioselectivity. chemrxiv.org This method has been shown to be effective for heteroaromatic sulfinates, such as S-(2,5-dichlorothiophene-3-sulfinic acid sodium salt), indicating its applicability to the title compound. chemrxiv.org Palladium-catalyzed hydrosulfonylation of allenes offers an alternative strategy with different substrate scopes. rsc.org

Reactions with alkynes can also lead to vinyl sulfones. These reactions are often catalyzed by transition metals and provide access to stereodefined sulfone products, which are valuable synthetic intermediates. researchgate.net

Halogen-Directed Reactivity and Substituent Effects on Reaction Outcomes

The reactivity of this compound is significantly influenced by the electronic properties and positions of its two key functional groups: the bromine atom at the C5 position and the sodium sulfinate group at the C2 position. These substituents direct the outcomes of various chemical transformations, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The interplay between the electron-withdrawing nature of the sulfinate precursor and the versatile reactivity of the carbon-bromine bond defines the synthetic utility of this compound.

The bromine atom at the C5 position of the thiophene ring is the primary site for cross-coupling reactions. This reactivity is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. mdpi.comcem.com In these reactions, the C-Br bond undergoes oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that culminates in the formation of a new bond between the thiophene ring and another organic moiety. mdpi.com

For instance, derivatives of the target compound, such as 5-bromothiophene-2-sulfonamide (B1270684), readily participate in Suzuki-Miyaura cross-coupling with various aryl boronic acids. doaj.orgnih.gov This halogen-directed reactivity allows for the regioselective synthesis of 5-aryl-thiophene derivatives. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base, such as K₃PO₄, in a suitable solvent system like 1,4-dioxane (B91453) and water. nih.govnih.gov The electronic nature of the substituents on the coupling partner (the aryl boronic acid) can significantly affect reaction yields. doaj.orgnih.gov

The table below illustrates the outcomes of Suzuki-Miyaura coupling reactions with 5-bromo-N-propylthiophene-2-sulfonamide, a direct derivative of the title compound, highlighting the influence of the aryl boronic acid substituent on product yield.

Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-propylthiophene-2-sulfonamide with Various Aryl Boronic Acids nih.gov

Entry Aryl Boronic Acid Product Yield (%)
1 4-Methoxyphenylboronic acid 5-(4-methoxyphenyl)-N-propylthiophene-2-sulfonamide 72
2 4-Methylphenylboronic acid 5-(4-methylphenyl)-N-propylthiophene-2-sulfonamide 68
3 3-Nitrophenylboronic acid 5-(3-nitrophenyl)-N-propylthiophene-2-sulfonamide 66
4 4-Fluorophenylboronic acid 5-(4-fluorophenyl)-N-propylthiophene-2-sulfonamide 62

While the sulfinate itself can undergo various reactions, its primary role in the context of halogen-directed reactivity is often as a precursor to other sulfur-containing functional groups, such as sulfonamides or sulfones. nih.gov These transformations typically occur in separate synthetic steps. The primary reactive handle for selective modification of the thiophene core remains the C-Br bond, whose reactivity is modulated by the C2 substituent. The presence of strong electron-withdrawing groups, such as a nitro group, on the thiophene ring has been shown to significantly facilitate nucleophilic aromatic substitution of a bromine atom. rsc.orgnih.gov While a sulfinate is a weaker withdrawing group than a nitro group, it still contributes to the electrophilicity of the ring carbons, potentially influencing the reactivity profile. nih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Building Block in Complex Molecule Synthesis

The dual reactivity of 5-Bromo-2-thiophenesulfinic acid, sodium salt, allows it to serve as a foundational element for constructing more elaborate molecular architectures, including functionalized heterocycles and monomers for advanced polymer synthesis.

While direct use of this compound, as a precursor is not extensively documented in readily available literature, the broader class of 5-bromothiophene derivatives is widely employed in the synthesis of complex heterocyclic systems. For instance, related compounds such as 5-bromothiophene-2-carboxylic acid and 5-bromothiophene-2-sulfonamide (B1270684) serve as key starting materials. These compounds can undergo reactions like Suzuki cross-coupling, where the bromine atom is substituted with various aryl groups to create biaryl structures. Furthermore, derivatives like 5-bromo-2-(bromoacetyl)-thiophene are used to construct bridged nitrogen heterocycles and thienyl-thiazoles through reactions with binucleophilic reagents. This established reactivity of the 5-bromothiophene scaffold suggests the potential for its sulfinic acid derivative to be used in similar synthetic strategies, allowing for the introduction of the unique sulfinate moiety or its derivatives into larger heterocyclic frameworks.

The synthesis of polymerizable monomers is a critical step in the development of advanced materials. Thiophene-based monomers are particularly significant for creating conductive polymers and materials with interesting optoelectronic properties. The bromine atom on the 5-position of the thiophene (B33073) ring is a key functional handle for polymerization reactions, most notably through cross-coupling methodologies. While the direct polymerization of monomers derived from this compound, is a specialized area of research, the principle is well-established with analogous compounds. For example, derivatives of 5-bromothiophene can be functionalized and then polymerized to create materials for various applications. The sulfinic acid group could potentially be converted into other functionalities or remain as a unique side chain that modulates the electronic properties, solubility, or processing characteristics of the resulting polymer.

Catalytic Applications of 5-Bromo-2-thiophenesulfinic Acid Derivatives

The derivatives of 5-Bromo-2-thiophenesulfinic acid hold potential in the field of catalysis, both as ligands for metal-based catalysts and as organocatalysts for specific chemical transformations.

Thiophene-containing molecules are effective ligands for transition metals due to the ability of the sulfur atom to coordinate with the metal center. Derivatives of 5-Bromo-2-thiophenesulfinic acid can be envisioned as precursors to novel ligands. The sulfinate group itself, or more commonly its derivatives like sulfonamides, can act as a coordination site. For example, 5-bromo-N-alkylthiophene-2-sulfonamides, synthesized from the corresponding 5-bromothiophene-2-sulfonamide, can coordinate with metals. The bromine atom provides a site for further modification, allowing for the creation of bidentate or polydentate ligands through reactions like Suzuki coupling, which can attach other coordinating groups to the thiophene ring. These tailored ligands can then be used to modulate the reactivity and selectivity of transition-metal catalysts in various cross-coupling reactions and other transformations.

Table 1: Examples of Synthesized 5-Aryl-N-propylthiophene-2-sulfonamides via Suzuki Coupling This table illustrates the synthesis of various compounds from a 5-bromothiophene precursor, showcasing a common strategy for functionalization that could be applied to derivatives of 5-Bromo-2-thiophenesulfinic acid.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-N-propylthiophene-2-sulfonamide56%
24-Methylphenylboronic acid5-(4-Methylphenyl)-N-propylthiophene-2-sulfonamide58%
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N-propylthiophene-2-sulfonamide62%
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-N-propylthiophene-2-sulfonamide62%
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-N-propylthiophene-2-sulfonamide66%
6Naphthalen-1-ylboronic acid5-(Naphthalen-1-yl)-N-propylthiophene-2-sulfonamide72%
73-Nitrophenylboronic acid5-(3-Nitrophenyl)-N-propylthiophene-2-sulfonamide68%
Data sourced from research on the Suzuki-Miyaura cross-coupling reactions of 5-bromo-N-propylthiophene-2-sulfonamide.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. While there is limited specific research on the use of 5-Bromo-2-thiophenesulfinic acid derivatives in this context, the structural motifs are relevant. Chiral sulfinamides and related sulfur-containing functional groups can be incorporated into molecules designed to act as organocatalysts. The thiophene ring provides a rigid scaffold, and the sulfinate group, when converted to a chiral sulfoxide (B87167) or sulfinamide, can create a stereogenic center that influences the stereochemical outcome of a reaction. The development of such catalysts from this specific precursor remains an area for future exploration.

Development of Optoelectronic Materials and Conductive Polymers

Thiophene is a cornerstone of materials chemistry, particularly for the development of organic semiconductors, conductive polymers, and optoelectronic devices. Polythiophenes and oligo-thiophenes are known for their excellent charge transport properties. The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers.

The 5-bromo-substituted thiophene core is a standard building block for these materials. The bromine atom facilitates polymerization through various cross-coupling reactions (e.g., Suzuki, Stille, Kumada), allowing for the construction of well-defined polymer backbones. Derivatives of 5-Bromo-2-thiophenesulfinic acid could be incorporated into this synthetic framework. The sulfinate side group, or derivatives thereof, could be used to fine-tune the material's properties, such as:

Solubility: Enhancing solubility in common organic solvents for easier processing and device fabrication.

Electronic Properties: Modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize performance in devices like organic solar cells or light-emitting diodes.

Morphology: Influencing the solid-state packing and thin-film morphology of the polymer, which is crucial for efficient charge transport.

By strategically modifying the sulfinate group and incorporating these monomers into polymer chains, new generations of thiophene-based materials with tailored properties for specific optoelectronic applications could be developed.

Incorporation into Conjugated Polymer Backbones

While direct experimental evidence for the polymerization of this compound is not extensively documented in publicly available research, its structure suggests a plausible role as a monomer in the synthesis of thiophene-based conjugated polymers through desulfinative cross-coupling reactions. This approach is an emerging strategy in polymer chemistry.

In a hypothetical polymerization, the compound could undergo a palladium-catalyzed cross-coupling reaction. In such a scenario, the sulfinate group would be eliminated as sulfur dioxide, and a new carbon-carbon bond would form between the thiophene rings. The bromine atom on the other end of the molecule allows for the propagation of the polymer chain. This method, if viable, would offer an alternative to more traditional polymerization techniques like Stille or Suzuki couplings for this specific monomer.

The proposed mechanism for the incorporation of this compound into a polythiophene backbone via a desulfinative cross-coupling reaction is outlined below:

StepDescription
1. Oxidative Addition A low-valent palladium catalyst, typically Pd(0), undergoes oxidative addition with the carbon-bromine bond of a this compound monomer.
2. Transmetalation (or equivalent) The resulting organopalladium(II) complex would then need to react with another monomer. In a desulfinative coupling, this may involve a different mechanism than traditional transmetalation.
3. Reductive Elimination/Desulfination The key step would involve the reductive elimination of the two thiophene units to form a C-C bond, with the concurrent extrusion of sulfur dioxide from the sulfinate group.
4. Catalyst Regeneration The Pd(0) catalyst is regenerated, allowing it to participate in the next cycle of the polymerization.

This process would theoretically lead to the formation of a poly(thiophene) chain. The utility of sulfinate salts as coupling partners in various organic reactions is well-established, lending credence to their potential application in polymerization.

Influence on Electronic Properties of Thiophene-Based Materials

The incorporation of sulfur-containing functional groups, such as sulfonyl groups derived from sulfinic acids, into the side chains of conjugated polymers is a known strategy for tuning their electronic properties. Research on thienothiophene vinylene polymers has demonstrated that the oxidation state of sulfur in the side chain significantly impacts the material's electronic characteristics.

Specifically, the conversion of an alkylsulfanyl (R-S-) side chain to an alkylsulfonyl (R-SO₂-) side chain has been shown to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. acs.org This is a critical factor in the design of organic electronic devices, as the HOMO and LUMO levels determine the material's charge injection and transport properties, as well as its optical band gap.

The electron-withdrawing nature of the sulfonyl group is responsible for this effect. By pulling electron density from the conjugated backbone, the sulfonyl group stabilizes both the occupied and unoccupied orbitals, leading to a decrease in their energy levels.

The table below summarizes the observed effects of sulfonyl groups on the electronic properties of thiophene-based polymers, based on studies of related materials.

PropertyInfluence of Sulfonyl GroupRationale
HOMO Energy Level LoweredThe strong electron-withdrawing nature of the sulfonyl group stabilizes the electron-rich conjugated backbone.
LUMO Energy Level LoweredThe inductive effect of the sulfonyl group also stabilizes the unoccupied orbitals.
Band Gap May be modulatedThe relative lowering of the HOMO and LUMO levels determines the change in the band gap.
Fluorescence Can be enhancedThe modification of electronic structure can lead to more efficient radiative decay pathways. acs.org

Furthermore, the presence of sulfonic acid groups, which can be derived from sulfinate precursors, has been shown to dramatically improve the electrical conductivity of regioregular polythiophenes. rsc.org This is attributed to a self-doping mechanism where the acidic proton protonates the thiophene ring, creating delocalized cations and extending the π-conjugation. chemrxiv.org While the sulfinic acid group itself is not a sulfonic acid, its presence as a precursor to such functionalities is a significant aspect of its potential in materials chemistry.

Spectroscopic and Advanced Analytical Characterization in Research

High-Resolution Mass Spectrometry for Elucidation of Molecular Structure

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of 5-Bromo-2-thiophenesulfinic acid, sodium salt. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In a typical HRMS analysis of the target compound, the expected monoisotopic mass of the sulfinate anion ([C₄H₂BrO₂S₂]⁻) would be calculated and compared against the experimentally measured mass. The high resolution of the instrument allows for mass measurements with errors in the parts-per-million (ppm) range, providing strong evidence for the compound's identity.

Table 1: Theoretical Isotopic Distribution for the 5-Bromo-2-thiophenesulfinate Anion ([C₄H₂BrO₂S₂]⁻)

Mass (Da) Relative Abundance (%)
240.8624 97.8
241.8594 4.8
242.8598 100.0
243.8568 4.9
244.8572 9.8

Note: This is a theoretical distribution. Actual results may vary based on instrumentation and experimental conditions.

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and substitution pattern of the thiophene (B33073) ring.

For this compound, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts and coupling constants of these protons would be characteristic of a 2,5-disubstituted thiophene. The proton at the 3-position would likely appear at a lower chemical shift than the proton at the 4-position due to the deshielding effect of the adjacent sulfinate group.

The ¹³C NMR spectrum would display four distinct signals for the four carbon atoms of the thiophene ring. The carbon atoms directly bonded to the bromine and the sulfinate group would exhibit chemical shifts influenced by these substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 5-Bromo-2-thiophenesulfinate Anion

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H H-3 7.0 - 7.3 Doublet 3.5 - 4.5
¹H H-4 7.4 - 7.7 Doublet 3.5 - 4.5
¹³C C-2 140 - 145 Singlet -
¹³C C-3 128 - 132 Singlet -
¹³C C-4 130 - 134 Singlet -
¹³C C-5 115 - 120 Singlet -

Note: These are predicted values based on data from analogous compounds and may differ from experimental values.

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the S=O stretch of the sulfinate group, typically in the range of 1000-1100 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the thiophene ring (around 3100 cm⁻¹), C=C stretching vibrations of the ring (around 1400-1500 cm⁻¹), and the C-S stretching vibrations. The C-Br stretching frequency would be observed at lower wavenumbers, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-S and S=O bonds.

Table 3: Expected Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
C-H stretching (thiophene) 3120 - 3080
C=C stretching (thiophene) 1550 - 1400
S=O stretching (sulfinate) 1100 - 1000
C-S stretching 850 - 700
C-Br stretching 600 - 500

Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing or solvent interactions.

X-ray Crystallography for Solid-State Structure Determination

A successful single-crystal X-ray diffraction experiment would reveal the coordination of the sodium cation with the sulfinate oxygen atoms and potentially with solvent molecules if present in the crystal structure. It would also confirm the planarity of the thiophene ring and the geometry of the sulfinate group. This detailed structural information is invaluable for understanding the solid-state properties of the compound.

Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of this compound, and for monitoring the progress of its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that separates components of a mixture by liquid chromatography and then detects them by mass spectrometry. This technique is well-suited for the analysis of non-volatile and thermally labile compounds like sulfinic acid salts. An LC-MS method could be developed to separate the target compound from starting materials, byproducts, and degradation products. The mass spectrometer provides molecular weight information for each separated component, aiding in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another important technique, although it may be less suitable for the direct analysis of the sodium salt due to its low volatility. nih.gov However, derivatization of the sulfinic acid to a more volatile ester or other derivative could allow for GC-MS analysis, which often provides excellent separation efficiency and detailed mass spectral fragmentation patterns for structural elucidation.

These chromatographic methods are crucial for quality control, ensuring the purity of the final product and for optimizing reaction conditions to maximize yield and minimize impurities.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of 5-Bromo-2-thiophenesulfinic acid, sodium salt. These methods model the electronic structure of a molecule to determine its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules, including thiophene (B33073) derivatives. nih.govmdpi.comresearchgate.netscienceopen.com For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and calculate key electronic parameters. nih.govresearchgate.net

These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov In substituted thiophenes, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents. For 5-Bromo-2-thiophenesulfinic acid, the electron-withdrawing nature of the bromine atom and the sulfinate group would be expected to lower the HOMO and LUMO energy levels compared to unsubstituted thiophene.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. The sulfinate group would exhibit a high negative charge density, while the bromine atom and the thiophene ring would also show distinct electronic features.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Brominated Thiophene Derivative

PropertyTypical Calculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates the energy of the highest energy electrons available for reaction. A lower HOMO energy suggests higher stability and lower reactivity as an electron donor.
LUMO Energy-1.0 to -2.0 eVRepresents the energy of the lowest energy unoccupied orbital. A lower LUMO energy indicates a greater ability to accept electrons, making the molecule more susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.5 to 6.5 eVThe energy difference between the HOMO and LUMO. A larger gap implies higher kinetic stability and lower chemical reactivity. The presence of substituents like bromine can modulate this gap.
Dipole Moment1.0 to 3.0 DebyeA measure of the overall polarity of the molecule. The presence of the electronegative bromine and the ionic sulfinate group would result in a significant dipole moment for 5-Bromo-2-thiophenesulfinic acid.
Mulliken Atomic ChargesVaries by atomProvides an estimation of the partial charge on each atom in the molecule. For the sulfinate group, the oxygen atoms would carry significant negative charges, while the sulfur and adjacent carbon atoms would have positive charges. The bromine atom would also carry a partial negative charge. These charges are crucial for understanding intermolecular interactions.

Note: The values in this table are illustrative and based on typical DFT calculations for substituted thiophenes. Specific values for this compound would require dedicated calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate thermodynamic and kinetic data. umt.edursc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) can be used to calculate properties such as heats of formation, activation energies, and reaction enthalpies for reactions involving thiophene derivatives. umt.edu For this compound, ab initio calculations could be used to determine its stability and the energy barriers for its potential reactions, such as oxidation or substitution. These methods are computationally more intensive than DFT but can offer a higher level of accuracy for certain properties.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of product selectivity.

Theoretical calculations can be used to model the step-by-step mechanism of chemical reactions. This involves identifying reactants, products, intermediates, and, crucially, transition states. For instance, DFT studies have been used to investigate the mechanisms of bromination of thiophenes. dntb.gov.ua Such studies can determine whether a reaction proceeds through an ionic or radical pathway by comparing the activation energies of the different routes. In the context of this compound, computational modeling could elucidate the mechanisms of its synthesis or its subsequent reactions, such as electrophilic substitution on the thiophene ring. Theoretical calculations have also been used to confirm the role of specific ions in reaction mechanisms involving thiophene derivatives. mdpi.com

When a reaction can yield multiple products, computational modeling can predict the selectivity. By calculating the activation energies for the formation of different products, the kinetically favored product (with the lower activation barrier) and the thermodynamically favored product (the most stable product) can be identified. For substituted thiophenes, the position of further substitution is governed by the directing effects of the existing substituents. Computational models can quantify these effects and predict the regioselectivity of reactions like nitration, halogenation, or acylation on the 5-bromo-2-thiophenesulfinate system.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in solution. nih.govresearchgate.netacs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the dynamic processes and bulk properties.

For this compound, an ionic compound, MD simulations would be particularly useful for studying its solvation. Simulations could model the interactions between the sodium cation, the sulfinate anion, and the surrounding solvent molecules (e.g., water). This would reveal the structure of the solvation shells and the dynamics of the solvent molecules around the ions. nih.govresearchgate.netacs.orgnih.gov

Furthermore, MD simulations can be used for conformational analysis. While the thiophene ring is rigid, the sulfinate group has rotational freedom around the carbon-sulfur bond. MD simulations can explore the preferred conformations of the sulfinate group and the energy barriers between different rotational states. This information is important for understanding how the molecule interacts with other molecules, such as in a biological system or at an interface.

Quantitative Structure-Reactivity Relationships (QSRR)

No dedicated QSRR studies for this compound were found in the available literature.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

The reactivity of 5-Bromo-2-thiophenesulfinic acid, sodium salt is largely uncharted territory. Future research should systematically investigate its behavior in a variety of chemical transformations. The presence of the bromine atom at the 5-position and the sodium sulfinate group at the 2-position of the thiophene (B33073) ring offers multiple reactive sites.

Key areas for exploration include:

Cross-Coupling Reactions: The bromo group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. Investigating these reactions would enable the synthesis of a diverse library of functionalized thiophene derivatives with potential applications in materials science and medicinal chemistry.

Reactions of the Sulfinate Group: Sodium sulfinates are known to participate in a range of reactions. They can act as nucleophiles, radical precursors, and synthons for the introduction of sulfonyl groups. Future studies could explore the conversion of the sulfinate group into sulfones, sulfonamides, and other sulfur-containing functionalities, which are prevalent in pharmaceuticals.

Electrophilic and Nucleophilic Aromatic Substitution: The electron-rich nature of the thiophene ring, influenced by the electron-donating sulfinate group and the electron-withdrawing bromine atom, needs to be systematically studied to understand its regioselectivity in electrophilic substitution reactions. Conversely, nucleophilic aromatic substitution of the bromine atom could provide another avenue for functionalization.

A deeper understanding of these reactivity modes will be crucial for the rational design of synthetic routes to novel and complex molecules based on the 5-bromo-2-thiophenesulfinic acid scaffold.

Development of Novel Catalytic Systems Utilizing the Compound and its Derivatives

Thiophene-containing molecules have been successfully employed as ligands in homogeneous catalysis. The sulfur atom in the thiophene ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst.

Future research in this area could focus on:

Ligand Synthesis: Derivatives of this compound, particularly those where the bromo and sulfinate groups are modified to include phosphine, amine, or other coordinating moieties, could be synthesized and evaluated as ligands for a variety of catalytic transformations.

Asymmetric Catalysis: The development of chiral thiophene-based ligands derived from this compound could open doors to new asymmetric catalytic processes, which are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Heterogeneous Catalysis: The compound and its derivatives could be immobilized on solid supports to create heterogeneous catalysts. These catalysts offer advantages in terms of separation and reusability, contributing to more sustainable chemical processes.

The exploration of these catalytic applications could lead to the discovery of highly efficient and selective catalysts for important industrial reactions.

Integration into Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly guiding chemical research and development. Future investigations should aim to integrate this compound and its derivatives into sustainable chemical processes.

This can be achieved by:

Utilizing Renewable Feedstocks: Exploring synthetic routes to this compound that start from renewable biomass sources would be a significant step towards sustainability.

Developing Solvent-Free or Aqueous Reactions: Designing synthetic transformations that minimize or eliminate the use of hazardous organic solvents is a key aspect of green chemistry. The water-solubility of the sodium salt form of the compound may be advantageous in this regard.

Atom-Economical Reactions: Focusing on reactions that maximize the incorporation of all atoms from the starting materials into the final product will reduce waste generation.

By focusing on these green chemistry principles, the environmental footprint associated with the synthesis and application of these compounds can be significantly reduced.

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov

Future computational studies on this compound and its derivatives could involve:

Predicting Reactivity: Computational models can be used to predict the most likely sites of reaction and the activation energies for different transformations, guiding experimental efforts.

Designing Functional Molecules: By systematically modifying the structure of the parent compound in silico, it is possible to design new derivatives with tailored electronic, optical, or biological properties. For example, derivatives with specific band gaps for applications in organic electronics could be designed.

Understanding Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of reactions involving this compound, providing a deeper understanding of the factors that control selectivity and efficiency.

The synergy between computational prediction and experimental validation will be crucial for the rapid and efficient development of new applications for these thiophene derivatives.

Synergistic Experimental and Computational Research Paradigms

The most impactful future research will likely emerge from a close collaboration between experimental and computational chemists. This synergistic approach allows for a powerful cycle of prediction, synthesis, and testing.

A typical workflow could involve:

Computational Screening: A large library of virtual derivatives of this compound is designed and screened computationally for a specific property (e.g., catalytic activity, electronic properties).

Targeted Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory.

Experimental Evaluation: The synthesized compounds are experimentally tested to validate the computational predictions.

Feedback and Refinement: The experimental results are used to refine the computational models, leading to more accurate predictions in the next iteration of the design cycle.

This integrated approach has the potential to significantly accelerate the pace of discovery and innovation in the field of thiophene chemistry.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-bromo-2-thiophenesulfinic acid, sodium salt, and how do reaction conditions influence yield?

  • Answer : A common method involves sulfonation of 5-bromo-2-thiophenecarbaldehyde using chlorosulfonic acid, followed by neutralization with sodium hydroxide. For example, sulfonation at 0–5°C for 16 hours (to minimize decomposition) yields the sulfonyl chloride intermediate, which is then converted to the sodium salt . Alternative routes use condensation reactions in acetone/water with sodium hydroxide, achieving ~85% yield after recrystallization . Key variables include temperature control (exothermic sulfonation), stoichiometric ratios (e.g., 7:1 molar ratio of chlorosulfonic acid to substrate), and purification via flash chromatography or sodium bisulfate washes .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer :

Technique Parameters Purpose
¹H NMR δ 7.95 (d, J = 2.4 Hz), 7.71 (dd, J = 8.9, 2.4 Hz) Confirm aromatic proton environments and purity.
FTIR S=O stretching (~1040 cm⁻¹), Br-C vibrations (~600 cm⁻¹)Identify sulfinic acid and bromine functional groups.
HPLC Reverse-phase C18 column, UV detection at 254 nmQuantify purity and detect byproducts.
Additional methods include elemental analysis (C, S, Br) and X-ray crystallography for structural confirmation .

Advanced Research Questions

Q. How can researchers address the compound’s instability during storage or reaction conditions?

  • Answer : The sodium salt is hygroscopic and prone to oxidation. Stabilization strategies include:

  • Storing at −20°C under inert gas (argon) .
  • Adding antioxidants (e.g., sodium bisulfite at 0.1% w/v) to aqueous solutions .
  • Avoiding prolonged exposure to light (use amber vials) due to potential bromine dissociation .

Q. What experimental variables should be optimized when scaling up synthesis for mechanistic studies?

  • Answer : Critical factors include:

  • Solvent system : Acetone/water mixtures improve solubility of intermediates but may require pH adjustments (pH 6–7) to prevent hydrolysis .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) can accelerate sulfonation but risk over-sulfonation .
  • Workup protocols : Neutralization with HCl must be gradual to avoid exothermic side reactions; sodium bisulfate washes remove unreacted aldehydes .

Q. How can this compound be utilized in studying reaction mechanisms (e.g., free radical pathways)?

  • Answer : The sulfinic acid group acts as a radical scavenger. For example:

  • In free radical detection , combine with spin traps (e.g., DMPO) and monitor via ESR spectroscopy to identify transient intermediates .
  • In polymerization studies , use as a chain-transfer agent to regulate molecular weight distributions (e.g., in thiophene-based conductive polymers) .

Q. How should researchers resolve contradictions in reported yields or spectral data across studies?

  • Answer :

  • Reproduce conditions : Ensure equivalence in reagent grades (e.g., chlorosulfonic acid purity >98%), solvent drying, and reaction times .
  • Validate NMR assignments : Compare with computed spectra (DFT calculations) or use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
  • Troubleshoot low yields : Trace water in solvents can hydrolyze sulfonyl chlorides; use molecular sieves or anhydrous solvents .

Methodological Notes

  • Synthesis Optimization : For high-throughput screening, employ Design of Experiments (DoE) to model interactions between temperature, pH, and stoichiometry .
  • Safety : Chlorosulfonic acid requires strict handling (fume hood, acid-resistant PPE) due to its corrosive and moisture-sensitive nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-thiophenesulfinic acid, sodium salt
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-thiophenesulfinic acid, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.